molecular formula C20H18N4O4 B2880125 2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-morpholinoethanone CAS No. 1021074-61-2

2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-morpholinoethanone

Cat. No. B2880125
CAS RN: 1021074-61-2
M. Wt: 378.388
InChI Key: ZEVVBMAVVPRQIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several different functional groups and structural components, including a furan ring, an oxadiazole ring, an indole ring, and a morpholino group. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen . Oxadiazole is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom. Indole is a fused bicyclic compound, consisting of a benzene ring fused to a pyrrole ring. Morpholino refers to the portion of the molecule that contains a morpholine ring, a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom.


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions. For example, furan compounds can be synthesized through various methods, including the reaction of 1,4-diketones with phosphorus pentoxide . Oxadiazoles can be synthesized from carboxylic acids and hydrazides . The synthesis of indoles involves the Fischer indole synthesis, a reaction between phenylhydrazine and an aldehyde or ketone . The synthesis of morpholino compounds typically involves the reaction of a dihaloalkane with morpholine .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography could be used to analyze the structure .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the furan ring could undergo electrophilic aromatic substitution or Diels-Alder reactions . The oxadiazole ring could potentially be reduced to an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, furan is a volatile, colorless liquid that is soluble in common organic solvents .

Scientific Research Applications

Antimicrobial and Antibacterial Activities

This compound and its derivatives exhibit significant antimicrobial and antibacterial properties. For instance, derivatives synthesized from furan-2-carbohydrazide have shown activity against various microorganisms. One such derivative, 5-(furan-2-yl)-4-{[(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol, demonstrated promising antimicrobial activities in studies (Başoğlu et al., 2013). Additionally, novel series of pyrazole derivatives incorporating the morpholine moiety and attached to furan-2-yl groups were synthesized, showing antibacterial effects against Staphylococcus aureus and Escherichia coli (Khumar et al., 2018).

Synthetic Chemistry and Drug Design

The compound's structure, incorporating oxadiazole and furan units, makes it a valuable scaffold in medicinal chemistry for designing new drugs with enhanced physical properties and biological activity. Oxadiazoles, in particular, are utilized for their versatile pharmacological properties, including antibacterial, anti-mycobacterial, and antitumor activities. The synthesis and characterization of such derivatives, including their crystal structures and biological activities, underscore their significance in drug discovery and development processes (Mancini et al., 2021).

Nitric Oxide Delivery Systems

Furoxans, which are related to the compound's structural motif, have been explored for their potential in nitric oxide (NO) delivery. Polymeric micelles bearing furoxan moieties have been developed, showing the capacity to release NO in response to cysteine, indicating their utility in therapeutic applications, particularly in cancer treatment (Hasegawa et al., 2016).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As a general rule, it’s important to avoid dust formation, avoid breathing in any mist, gas, or vapors, and avoid contact with skin and eyes when handling chemical compounds .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it’s a potential drug, future research could focus on optimizing its synthesis, improving its pharmacological properties, and testing its efficacy and safety in preclinical and clinical studies .

properties

IUPAC Name

2-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]indol-1-yl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c25-18(23-7-10-26-11-8-23)13-24-12-15(14-4-1-2-5-16(14)24)19-21-22-20(28-19)17-6-3-9-27-17/h1-6,9,12H,7-8,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVVBMAVVPRQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-1-morpholinoethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.